N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

PROTAC Linker Design Molecular Weight

This three-arm branched PEG linker features one click-chemistry azide and two t-butyl ester-protected carboxyl arms. The orthogonal protection strategy allows sequential conjugation to alkyne-modified target ligands first, followed by mild acid deprotection (e.g., 1 M HCl at 0–4°C) to reveal free carboxylic acids for E3 ligase ligand coupling—eliminating premature cross-reactivity. Extended PEG4 chains (MW 871.07 g/mol) provide optimal spatial separation for ternary complex formation in PROTAC development, directly influencing degradation efficiency. The dual-handle architecture supports two distinct post-deprotection functionalizations—such as an E3 ligase ligand and a fluorescent reporter—outperforming linear monofunctional azido-PEG-t-butyl ester linkers in library-based degradation profiling and intracellular tracking workflows.

Molecular Formula C40H78N4O16
Molecular Weight 871.1 g/mol
Cat. No. B609455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
SynonymsN-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)
Molecular FormulaC40H78N4O16
Molecular Weight871.1 g/mol
Structural Identifiers
InChIInChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3
InChIKeySGDLRHGVQBJFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) CAS 2093152-79-3: A 3‑Arm Branched PROTAC Linker with Dual Orthogonal Reactivity


N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (CAS 2093152-79-3) is a three-arm branched polyethylene glycol (PEG) derivative with molecular formula C40H78N4O16 and molecular weight 871.07 g/mol . Structurally, a central nitrogen atom connects three PEG4 chains: one terminates with an azide group for click chemistry, while the other two terminate with tert‑butyl ester-protected carboxylic acids that can be selectively deprotected under mild acidic conditions to reveal reactive carboxyl handles [1][2]. This linker is primarily employed in the synthesis of proteolysis-targeting chimeras (PROTACs) as a PEG-based connector between an E3 ubiquitin ligase ligand and a target protein ligand [3].

Why Generic Substitution Fails for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in PROTAC Synthesis


Generic substitution of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) with superficially similar linkers—such as the fully deprotected acid form N-(Azido-PEG4)-N-bis(PEG4-acid) , shorter branched analogues like N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) , or linear azido‑PEG‑t‑butyl ester linkers [1]—is not feasible due to fundamental differences in protection strategy, PEG arm length, and molecular geometry that directly impact the number of available reactive sites, the solubility of the final PROTAC conjugate, and the required synthetic workflow. These structural variations translate into quantifiable differences in molecular weight, hydrogen-bonding capacity, and solubility profile that materially affect PROTAC performance parameters including linker-dependent degradation efficiency . The evidence presented below establishes exactly where this compound provides verifiable differentiation.

Quantitative Differentiation Evidence for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) versus In‑Class Alternatives


Molecular Weight Advantage: 871.07 g/mol vs. 758.85 g/mol for the Acid Analog

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) has a molecular weight of 871.07 g/mol , which is 112.22 g/mol (14.8%) higher than the fully deprotected acid analog N-(Azido-PEG4)-N-bis(PEG4-acid) at 758.85 g/mol [1]. This mass difference is directly attributable to the presence of two t‑butyl protecting groups (each contributing approximately 56 g/mol) on the target compound. The higher molecular weight of the t‑butyl ester form influences physicochemical properties including solubility and may affect PROTAC cellular permeability and linker-dependent degradation efficiency .

PROTAC Linker Design Molecular Weight

Hydrogen Bond Donor Count: 0 vs. 2 — Orthogonal Protection Strategy Advantage

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) contains zero hydrogen bond donors (HBD = 0) [1], whereas its deprotected acid counterpart N-(Azido-PEG4)-N-bis(PEG4-acid) contains two hydrogen bond donors (HBD = 2) from the free carboxylic acid moieties . This difference is structurally significant: the t‑butyl ester groups fully cap the carboxyl functionalities, eliminating potential hydrogen-bonding interactions that could alter the compound's solubility profile, aggregation behavior, and compatibility with anhydrous reaction conditions. The absence of HBDs in the t‑butyl ester form enables orthogonal protection strategies where the azide group can be reacted first via click chemistry while the carboxyl groups remain protected and inert [2][3].

PROTAC Hydrogen Bonding Protection Strategy

Solvent Solubility Profile: DMSO, DCM, DMF — Broad Organic Solvent Compatibility

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is documented as soluble in DMSO, dichloromethane (DCM), and dimethylformamide (DMF) [1]. This solubility profile in a range of organic solvents suitable for click chemistry (CuAAC and SPAAC) and amide coupling reactions contrasts with the more limited solubility of some shorter branched analogues; for instance, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (MW 576.68 g/mol) is reported as soluble in DMSO, DCM, and DMF as well , but lacks the extended PEG4 arms that enhance aqueous compatibility [2]. While direct quantitative solubility (mg/mL) data for the target compound in specific solvents were not identified in the search, the documented compatibility with DMSO, DCM, and DMF represents a qualitative advantage for synthetic workflows requiring non‑aqueous reaction conditions [3].

PROTAC Solubility Organic Synthesis

Rotatable Bond Count: 49 vs. 45 — Enhanced Conformational Flexibility from Extended PEG4 Arms

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) possesses 49 rotatable bonds [1], compared with 45 rotatable bonds for its deprotected acid counterpart N-(Azido-PEG4)-N-bis(PEG4-acid) . The higher rotatable bond count in the t‑butyl ester form reflects the additional degrees of conformational freedom contributed by the t‑butyl groups, which may influence the ability of the final PROTAC molecule to achieve optimal ternary complex formation between the E3 ligase, target protein, and PROTAC [2]. While both compounds share the same PEG4 backbone, the t‑butyl ester version provides incrementally greater flexibility that could affect linker-dependent degradation efficiency in cellular assays .

PROTAC Conformational Flexibility Linker Design

Molecular Weight Advantage Over Shorter Branched Analogue: 871.07 g/mol vs. 576.68 g/mol

Compared with the shorter branched analogue N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (MW 576.68 g/mol, CAS 2086689-00-9) , the target compound N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (MW 871.07 g/mol) provides 294.39 g/mol (51.1%) higher molecular weight due to its extended PEG4 arms. Linker length is a critical determinant of PROTAC degradation efficiency, and studies have shown that linker length directly influences the formation of the ternary complex and subsequent ubiquitination of the target protein [1]. The longer PEG4 arms in the target compound provide greater spatial separation between the E3 ligase ligand and the target protein ligand, which may be essential for achieving productive ternary complex geometry for certain protein targets [2].

PROTAC Linker Length Degradation Efficiency

Purity Specification: ≥98% (NLT 98%) with ISO Certification for QC Traceability

Multiple commercial suppliers document N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) with purity specifications of ≥98% [1]. Notably, MolCore supplies this compound with NLT 98% purity and ISO certification, ensuring traceability and batch-to-batch consistency for pharmaceutical R&D applications . In contrast, the acid analog N-(Azido-PEG4)-N-bis(PEG4-acid) is also available at 98% purity , while the shorter branched analogue N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is supplied at ≥98% purity as well [2]. Thus, purity is not a primary differentiator among these compounds, but the availability of ISO-certified material for the target compound provides an additional quality assurance layer for regulated development environments.

PROTAC Quality Control Procurement

High-Value Application Scenarios for N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) in PROTAC Discovery and Bioconjugation


Stepwise PROTAC Assembly Requiring Orthogonal Azide-First Click Chemistry Followed by Acid Deprotection

In this workflow, the azide group of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is first conjugated to an alkyne-modified target protein ligand via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry [1]. Because the t‑butyl ester groups remain intact and inert during this step (HBD = 0, no reactive carboxyl groups) [2], the intermediate can be purified and characterized before proceeding. Subsequent mild acidic hydrolysis (e.g., 1 M HCl at 0–4°C) [3] cleaves the t‑butyl esters to reveal two free carboxylic acids, which are then activated (e.g., with EDC/HATU) and coupled to an amine-containing E3 ubiquitin ligase ligand . This orthogonal protection strategy is impossible with the free acid analog N-(Azido-PEG4)-N-bis(PEG4-acid), which would undergo premature amide bond formation and require complex protection/deprotection sequences .

PROTAC Library Synthesis Requiring Extended Linker Length for Challenging Protein Targets

When screening PROTAC candidates against protein targets that require greater spatial separation between the E3 ligase recruitment moiety and the target-binding warhead, the extended PEG4 arms of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (MW 871.07 g/mol) provide a distinct advantage over shorter branched analogues like N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (MW 576.68 g/mol) [1]. Linker length has been demonstrated to directly influence PROTAC degradation efficiency and ternary complex formation geometry [2][3]. This compound enables the parallel synthesis of PROTAC libraries with identical azide-first click chemistry handles but longer PEG4 spacing, facilitating systematic linker length optimization in hit-to-lead campaigns without altering the core chemistry workflow .

Bioconjugation of Nanoparticles and Liposomes Requiring High-Purity, ISO-Certified PEG Linker

For surface modification of polymeric nanoparticles, liposomes, or other nanocarriers intended for drug delivery applications, N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) offers a high-purity (≥98% [1]), ISO-certified [2] branched PEG linker that enables reproducible bioconjugation. The azide group permits efficient click chemistry attachment to alkyne-functionalized surfaces or payloads, while the t‑butyl ester-protected carboxyl arms can be selectively deprotected post-conjugation to introduce additional functionality or charge [3]. The extended PEG4 chains enhance aqueous solubility and reduce non-specific adsorption, which are critical parameters for maintaining nanoparticle colloidal stability and minimizing immunogenicity in biological environments .

Synthesis of Heterobifunctional PROTACs with Dual Payload Capacity

The three-arm branched architecture of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) enables the construction of PROTAC molecules with two distinct functional handles at the linker terminus. Following azide click conjugation to an alkyne-modified target ligand and acid deprotection of both t‑butyl esters, the resulting bis‑carboxylic acid intermediate can be coupled to two different amine-containing moieties—for example, an E3 ligase ligand and a fluorescent reporter for intracellular tracking, or two different E3 ligase ligands for comparative degradation profiling [1]. This dual-functionalization capability is not accessible with linear monofunctional azido‑PEG‑t‑butyl ester linkers such as Azido-PEG7-t-butyl ester (MW 479.57 g/mol) [2], which provide only a single carboxyl handle after deprotection [3].

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